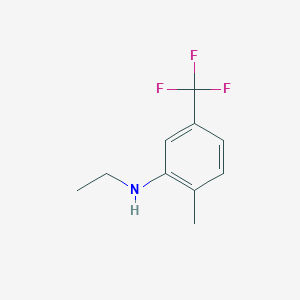

N-ethyl-2-methyl-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC17780287

Molecular Formula: C10H12F3N

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12F3N |

|---|---|

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | N-ethyl-2-methyl-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C10H12F3N/c1-3-14-9-6-8(10(11,12)13)5-4-7(9)2/h4-6,14H,3H2,1-2H3 |

| Standard InChI Key | RWNVQWVPIQQEQL-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=C(C=CC(=C1)C(F)(F)F)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Attributes

N-Ethyl-2-methyl-5-(trifluoromethyl)aniline belongs to the class of substituted anilines, where the benzene ring is functionalized with three distinct groups: an ethylamino substituent, a methyl group, and a trifluoromethyl moiety. The compound’s IUPAC name, N-ethyl-2-methyl-5-(trifluoromethyl)aniline, reflects its substitution pattern . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1538283-27-0 | |

| Molecular Formula | C₁₀H₁₂F₃N | |

| Molecular Weight | 203.20 g/mol | |

| SMILES Notation | CCNC1=C(C=CC(=C1)C(F)(F)F)C | |

| InChIKey | RWNVQWVPIQQEQL-UHFFFAOYSA-N |

The trifluoromethyl group’s strong electron-withdrawing nature polarizes the aromatic ring, influencing the compound’s reactivity and interaction with biological targets. The ethylamino group contributes to solubility in organic solvents, while the methyl substituent sterically hinders certain electrophilic reactions .

Spectroscopic and Computational Data

Synthesis and Manufacturing Processes

Primary Synthetic Route

The synthesis begins with 2-methyl-5-nitroaniline, which undergoes catalytic hydrogenation to reduce the nitro group to an amine. Subsequent trifluoromethylation via nucleophilic substitution introduces the -CF₃ group using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) under acidic conditions. Finally, N-ethylation is achieved by reacting the intermediate with ethyl bromide or iodide in the presence of a base such as potassium carbonate.

Key Reaction Steps:

-

Nitro Reduction:

-

Trifluoromethylation:

-

N-Ethylation:

Process Optimization

Yields exceeding 70% are reported for the trifluoromethylation step, though side reactions such as over-alkylation or decomposition necessitate precise temperature control (0–5°C). Solvent selection (e.g., dichloromethane or THF) impacts reaction efficiency, while purification via column chromatography or distillation ensures >95% purity .

Physicochemical Properties

Stability and Solubility

The compound exhibits stability under inert atmospheres but may degrade upon prolonged exposure to light or moisture . It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or acetone, with negligible solubility in water .

Reactivity and Chemical Behavior

Electrophilic Aromatic Substitution

The -CF₃ group deactivates the ring, directing electrophiles to the meta and para positions relative to itself. For example, nitration would occur preferentially at the 4-position (para to -CF₃), while sulfonation targets the 3-position.

Functional Group Transformations

The ethylamino group undergoes acylation or sulfonation, enabling derivatization into amides or sulfonamides for drug discovery. Reductive alkylation of the amine is feasible but limited by steric hindrance from the adjacent methyl group .

Applications in Pharmaceutical and Agrochemical Industries

Drug Development

The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation, making the compound a valuable intermediate in kinase inhibitors and antipsychotic agents. For example, it is used in synthesizing analogs of gefitinib, an EGFR tyrosine kinase inhibitor.

Pesticide Formulations

Recent Research and Future Directions

Advances in Fluorination Techniques

Recent studies explore photoinduced trifluoromethylation to improve yield and reduce byproducts. Flow chemistry approaches are also being tested for scalable production.

Emerging Applications

Ongoing research investigates the compound’s potential in covalent inhibitor design, where the -CF₃ group acts as a warhead targeting cysteine residues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume